
5-(3-Bromobenzoyl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis
As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .科学的研究の応用
Molecular Structure and Computational Studies
A phthalide derivative related to 5-(3-Bromobenzoyl)-2-methylpyridine, specifically 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction and quantum chemical computation. This research contributes to understanding the structural and electronic properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Yılmaz et al., 2020).
Synthesis and Properties of Related Compounds
Research has been conducted on the synthesis and properties of related pyridine derivatives, such as the preparation of discotic metallomesogens from phenacylpyridine ligands. These studies are essential for understanding the self-assembly and phase behavior of such compounds, which have potential applications in materials science (Jung, Huang, & Chang, 2009).
Photochemical Properties
The photochemical properties of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, are of particular interest. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Chemistry
The study of supramolecular assemblies involving organic acid–base salts, including pyridine derivatives, reveals insights into the hydrogen bonding and molecular recognition processes. This knowledge is crucial in the design of new molecular materials with tailored properties (Hill, Levendis, & Lemmerer, 2018).
Synthesis and Biological Activities
Novel pyridine derivatives have been synthesized through Suzuki cross-coupling reactions, demonstrating potential biological activities such as anti-thrombolytic and biofilm inhibition properties. These findings are significant in the development of new pharmaceuticals (Ahmad et al., 2017).
特性
IUPAC Name |
(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZAQDUMGIWFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

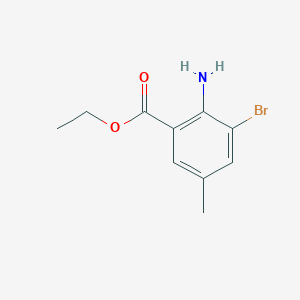

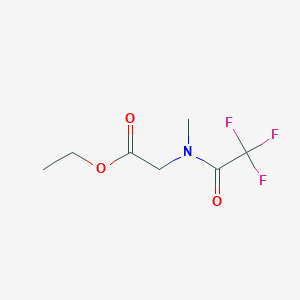

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
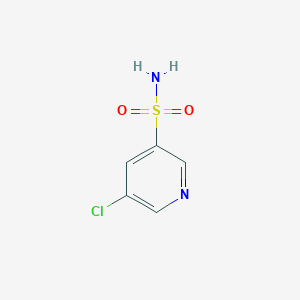
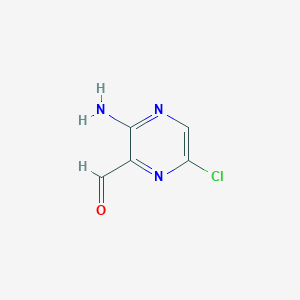
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
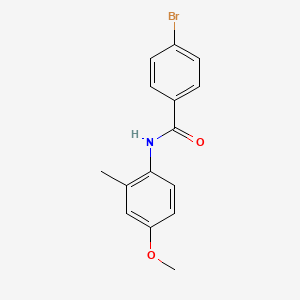
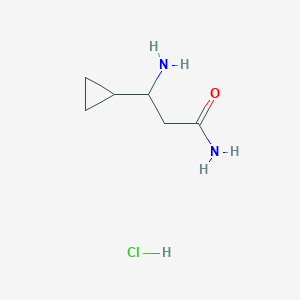

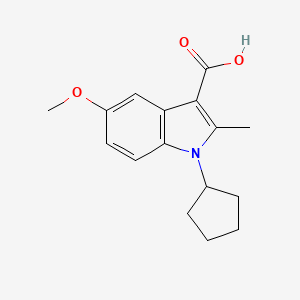
![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
